1-(4-Methylpiperazin-1-yl)-3-(2-methylpropyl)thiourea
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Overview
Description
1-(4-Methylpiperazin-1-yl)-3-(2-methylpropyl)thiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a piperazine ring substituted with a methyl group and a thiourea moiety attached to an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(2-methylpropyl)thiourea typically involves the reaction of 4-methylpiperazine with isobutyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperazin-1-yl)-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-3-(2-methylpropyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(2-methylpropyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiourea moiety is known to form hydrogen bonds with biological molecules, enhancing its binding affinity. The piperazine ring can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-3-phenylthiourea
- 1-(4-Methylpiperazin-1-yl)-3-ethylthiourea
- 1-(4-Methylpiperazin-1-yl)-3-butylthiourea
Uniqueness
1-(4-Methylpiperazin-1-yl)-3-(2-methylpropyl)thiourea is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H22N4S |
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Molecular Weight |
230.38 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C10H22N4S/c1-9(2)8-11-10(15)12-14-6-4-13(3)5-7-14/h9H,4-8H2,1-3H3,(H2,11,12,15) |
InChI Key |
DGOQMDHGAHCWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=S)NN1CCN(CC1)C |
Origin of Product |
United States |
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